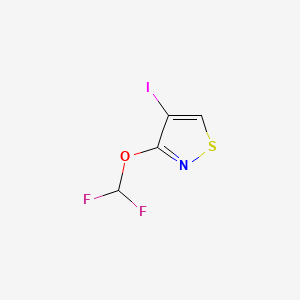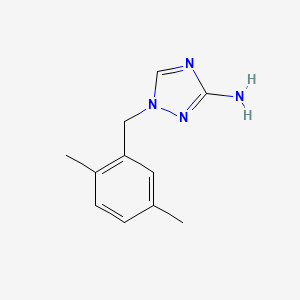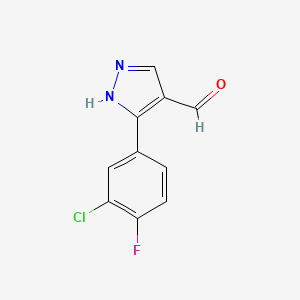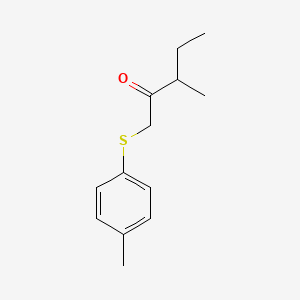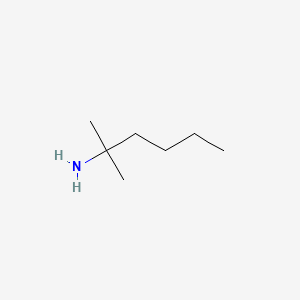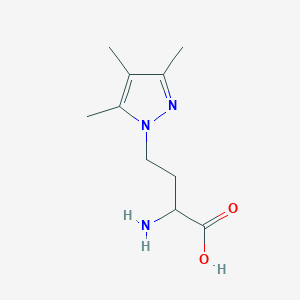
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of an amino group and a pyrazole ring substituted with three methyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable amino acid derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino group or the pyrazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3,4,5-Trimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-Amino-4-(1H-pyrazol-1-yl)butanoic acid: A related compound lacking the methyl substitutions on the pyrazole ring.
4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with different functional groups
Uniqueness
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of an amino acid moiety. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-amino-4-(3,4,5-trimethylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-6-7(2)12-13(8(6)3)5-4-9(11)10(14)15/h9H,4-5,11H2,1-3H3,(H,14,15) |
InChIキー |
RWYAVGZSRUKWJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C)CCC(C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


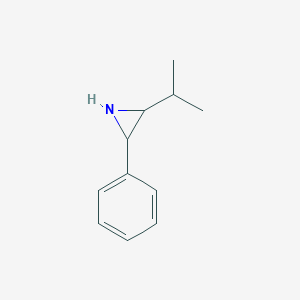
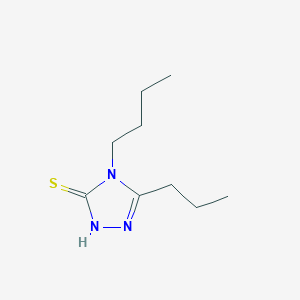
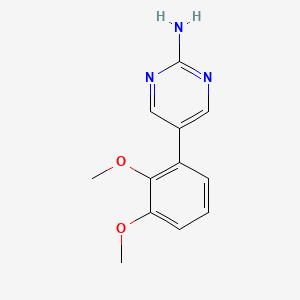
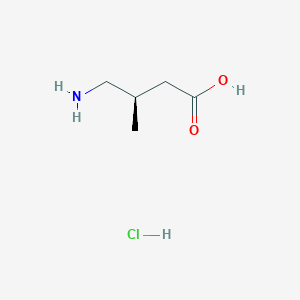
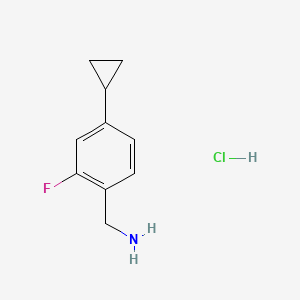
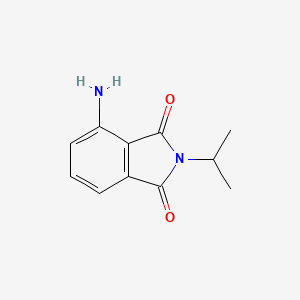
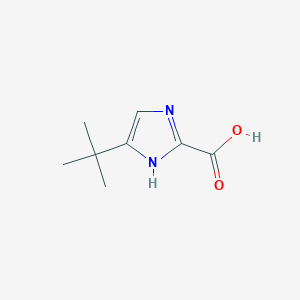
![(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)
